N-(Quinolin-2-YL)propanamide
Description
Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research
The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This designation stems from its recurring presence in a wide array of biologically active compounds and approved pharmaceutical agents. nih.govtandfonline.com The versatility of the quinoline ring allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. ontosight.aiontosight.ai
Quinoline derivatives have been extensively studied and have demonstrated a remarkable range of biological effects, including:
Anticancer: They can act as topoisomerase and kinase inhibitors, crucial for controlling cell growth and proliferation. tandfonline.combenthamscience.com
Antimicrobial: Exhibiting activity against bacteria, fungi, and parasites, including the malaria-causing plasmodium. nih.govontosight.airesearchgate.net
Anti-inflammatory and Analgesic: Demonstrating pain-relieving and inflammation-reducing properties. nih.gov
Anticonvulsant and Antialzheimer: Showing potential in treating neurological disorders. nih.gov
Antiviral: Some derivatives have shown activity against viral pathogens. ontosight.ai
The adaptability of the quinoline scaffold lies in its capacity for chemical modification. ontosight.ai By adding different functional groups at various positions on the ring system, chemists can fine-tune the molecule's properties to enhance its activity, selectivity, and pharmacokinetic profile. tandfonline.comontosight.ai This has made the quinoline nucleus a focal point for the design and synthesis of new therapeutic agents. nih.govtandfonline.com The fusion of quinoline with other heterocyclic systems is also a promising strategy to create hybrid molecules with synergistic or enhanced biological effects. benthamscience.com
Overview of Propanamide Derivatives in Medicinal Chemistry
Propanamide, the amide derivative of propanoic acid, is a simple yet significant functional group in the realm of medicinal chemistry. solubilityofthings.comwikipedia.org The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets through hydrogen bonding. solubilityofthings.com Propanamide and its derivatives are utilized in various applications, from serving as building blocks in organic synthesis to exhibiting their own intrinsic biological activities. solubilityofthings.com
The incorporation of a propanamide moiety into a larger molecule can influence its physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy. solubilityofthings.com Research into propanamide derivatives has revealed their potential in several therapeutic areas. For instance, certain propanamide derivatives have been investigated for their anti-inflammatory and analgesic properties. solubilityofthings.com
Current Research Landscape and Focus on N-(Quinolin-2-YL)propanamide Analogues
The current research landscape is actively exploring the synthesis and biological evaluation of analogues of this compound, where either the quinoline core is modified, or the propanamide side chain is altered. These studies aim to understand the structure-activity relationships (SAR) and identify compounds with enhanced or novel therapeutic properties.
One area of focus is the development of antiproliferative agents. For example, researchers have synthesized and tested quinoxaline-based propanamides, which are structurally similar to quinoline-based propanamides, for their anticancer activity. mdpi.com Quinoxaline, being a bioisostere of quinoline, often exhibits similar biological activities. nih.gov Studies on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines. mdpi.com The variation of the alkyl substituent on the propanamide nitrogen allows for the fine-tuning of the compound's potency. mdpi.com
Another significant research direction involves the development of agents for metabolic diseases. Quinoline and naphthalene (B1677914) derivatives incorporating a hydrazineylidene–propenamide structure have been designed and synthesized as potential antidiabetic agents. mdpi.com These studies highlight the potential of modifying the propanamide side chain to create novel bioactive molecules.
Furthermore, research into 3-[2-oxoquinolin-1-(2H)-yl]propanamide derivatives has identified compounds with potent cytotoxicity against breast cancer cells and significant inhibitory activity against epidermal growth factor receptor (EGFR). nih.gov These findings underscore the therapeutic potential of quinolinone-propanamide hybrids.
The table below summarizes some of the research findings on analogues of this compound and related structures.
| Compound Class | Biological Activity Investigated | Key Findings |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Antiproliferative | Showed a wide spectrum of activity against various cancer cell lines. mdpi.com |
| Quinoline and Naphthalene Hydrazineylidene–Propenamides | Antidiabetic | Exhibited inhibitory activity against α-glycosidase, α-amylase, and aldose reductase. mdpi.com |
| 3-[2-Oxoquinolin-1-(2H)-yl]propanamide Derivatives | Anticancer | Demonstrated potent cytotoxicity against MCF-7 breast cancer cells and EGFR inhibition. nih.gov |
| N-Substituted Quinoxaline-2-Carboxamides | Antimycobacterial, Cytotoxic | Showed moderate to good activity against Mycobacterium tuberculosis and selective cytotoxicity against some cancer cell lines. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)14-11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXHWMWOMJZFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and in Vitro Efficacy of N Quinolin 2 Yl Propanamide Analogues
Antiviral Activities
The quest for novel antiviral agents has led to the investigation of quinoline (B57606) derivatives, revealing their potential to inhibit key viral enzymes.
HIV-1 Reverse Transcriptase (RT) Inhibition
A novel series of N1-(substituted pyridine-2-yl)-N3-(quinoline-2-yl) malonamide (B141969) derivatives has been designed and synthesized, showing promise as inhibitors of HIV-1 reverse transcriptase (RT). niscpr.res.in In vitro screening of these compounds revealed that several derivatives possess significant RT inhibitory activity. niscpr.res.in
Among the 24 synthesized compounds (AK1-AK24), compounds AK1 , AK2 , and AK3 were identified as potent RT inhibitors. niscpr.res.in Furthermore, compounds AK4 through AK9 , as well as AK11 , AK12 , AK13 , and AK14 , demonstrated RT inhibitory activity comparable to that of the standard drug, rilpivirine (B1684574). niscpr.res.in The biological activity of these compounds was evaluated using a Roche reverse transcriptase assay kit, with rilpivirine serving as the reference. niscpr.res.in The study highlighted that the presence of a fluoro group on the pyridine (B92270) ring contributed to increased activity. niscpr.res.in
Table 1: HIV-1 RT Inhibitory Activity of N1-(substituted pyridine-2-yl)-N3-(quinoline-2-yl) malonamide Derivatives
| Compound | Substituent | RT Inhibitory Activity | Source |
|---|---|---|---|
| AK1 | 5-fluoro pyridine-2-yl | Potent | niscpr.res.in |
| AK2 | 3-fluoro pyridine-2-yl | Potent | niscpr.res.in |
| AK3 | 6-fluoro pyridine-2-yl | Potent | niscpr.res.in |
| AK4-AK9 | Various substituted pyridine-2-yl | Comparable to Rilpivirine | niscpr.res.in |
| AK11-AK14 | Various substituted pyridine-2-yl | Comparable to Rilpivirine | niscpr.res.in |
Antimicrobial Activities
Analogues of N-(Quinolin-2-YL)propanamide have been extensively studied for their effectiveness against a wide range of bacterial and fungal pathogens.
Antibacterial Efficacy
Quinoline-thiazole derivatives have emerged as a significant class of compounds with notable antibacterial properties. niscpr.res.innih.govresearchgate.net Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized quinoline-thiazole carboxamides were screened for their antibacterial effects against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. niscpr.res.in The results indicated that while several compounds showed moderate activity, specific derivatives were particularly effective against certain strains. niscpr.res.in Another study highlighted that quinolines bearing a thiazole (B1198619) moiety can serve as valuable scaffolds for developing new antibacterial agents, with some compounds showing potency equal to or greater than reference drugs like gentamycin against specific bacteria. nih.gov
6-(quinolin-2-ylthio) pyridine derivatives also exhibit promising antibacterial activity. nih.govbohrium.com In a study screening several 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives, compounds 4a , 4b , 4d , and 4e were identified as having significant antimicrobial effects when compared to standard antibacterial drugs. nih.govbohrium.com The potency of some derivatives was linked to the specific substitution patterns on the phenyl ring. bohrium.com
Table 2: Antibacterial Activity of Selected Quinoline Analogues
| Compound Class | Specific Derivatives | Tested Bacteria | Notable Activity | Source |
|---|---|---|---|---|
| Quinoline-thiazole | Compounds 4b, 4d, 4g, 4h, 4i, 4l | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Compound 4b active against E. coli; 4d active against P. aeruginosa. | niscpr.res.in |
| Quinoline-thiazole | Compound 5e | N. gonorrhoeae, S. flexneri, S. pyogenes, P. vulgaris | Twofold potency of gentamycin against N. gonorrhoeae; equipotent against others. | nih.gov |
| 6-(quinolin-2-ylthio) pyridine | Compounds 4a, 4b, 4d, 4e | Gram-positive and Gram-negative bacteria | Promising activity compared to standard drugs. | nih.govbohrium.com |
Antifungal Efficacy
The same classes of quinoline analogues that show antibacterial action have also been evaluated for their antifungal capabilities.
Quinoline-thiazole derivatives were tested against fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. niscpr.res.innih.govresearchgate.net Many of the tested compounds demonstrated potent antifungal activity. nih.gov For example, compound 5e from one study showed fourfold the potency of amphotericin B against A. fumigatus and was equipotent against A. clavatus and G. candidum. nih.gov
Similarly, 6-(quinolin-2-ylthio) pyridine derivatives were screened for their effects on fungi. nih.govbohrium.comsci-hub.se The screening revealed that some of the synthesized compounds, including 4a, 4b, 4d, and 4e , exhibited promising activity against Candida albicans when compared to standard antifungal drugs. nih.govsci-hub.se
Table 3: Antifungal Activity of Selected Quinoline Analogues
| Compound Class | Specific Derivatives | Tested Fungi | Notable Activity | Source |
|---|---|---|---|---|
| Quinoline-thiazole | Compounds 4a-l | C. albicans, A. niger, A. clavatus | Several compounds showed activity. | niscpr.res.in |
| Quinoline-thiazole | Compound 5e | A. fumigatus, A. clavatus, G. candidum, P. marneffei | Fourfold potency of amphotericin B against A. fumigatus; equipotent against others. | nih.gov |
| 6-(quinolin-2-ylthio) pyridine | Compounds 4a, 4b, 4d, 4e | Candida albicans | Promising activity compared to standard drugs. | nih.govbohrium.comsci-hub.se |
Anticancer Activities (In Vitro Studies)
The cytotoxic potential of this compound analogues against various cancer cell lines is an area of intense research, with many derivatives showing significant antiproliferative effects.
Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, A549, Hep-G2)
In vitro studies have consistently demonstrated the ability of quinoline derivatives to induce cytotoxicity in a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (Hep-G2) cancer cells.
For example, 6-(quinolin-2-ylthio) pyridine derivatives have shown potent cytotoxic activity. Specifically, compounds 4f , 4d , and 4g were effective against both MCF-7 and A549 cells, with IC50 values ranging from 6.39 to 9.3 μM. nih.govsci-hub.se
A novel indoloquinoline derivative, BAPPN , induced cytotoxicity with IC50 values of 3.1 μg/mL against MCF-7, 9.96 μg/mL against A549, and 3.3 μg/mL against HepG2 cells. nih.gov Another study on pyrano[3,2-c]quinoline analogues found that compounds 4a and 4b exhibited strong activity against the HepG2 cell line, with IC50 values of 8.3 and 6.7 μM, respectively, which were more potent than the reference drug 5-fluorouracil. scirp.org
The research into N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides identified compound 9e as having potent cytotoxicity against MCF-7 cells, with an IC50 value of 1.32 μM, comparable to doxorubicin (B1662922) (IC50 of 1.21 μM). nih.gov
Table 4: Cytotoxicity of Quinoline Analogues Against Cancer Cell Lines (IC50 Values)
| Compound Class/Name | Cancer Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|
| 6-(quinolin-2-ylthio) pyridine (4f) | MCF-7 | 6.39 | nih.govsci-hub.se |
| 6-(quinolin-2-ylthio) pyridine (4f) | A549 | 6.9 | sci-hub.se |
| 6-(quinolin-2-ylthio) pyridine (4d) | MCF-7 / A549 | 8.2 - 8.9 | nih.govsci-hub.se |
| 6-(quinolin-2-ylthio) pyridine (4g) | MCF-7 / A549 | 8.8 - 9.3 | nih.govsci-hub.se |
| BAPPN | MCF-7 | 3.1 µg/mL | nih.gov |
| BAPPN | A549 | 9.96 µg/mL | nih.gov |
| BAPPN | Hep-G2 | 3.3 µg/mL | nih.gov |
| Pyrano[3,2-c]quinoline (4a) | Hep-G2 | 8.3 | scirp.org |
| Pyrano[3,2-c]quinoline (4b) | Hep-G2 | 6.7 | scirp.org |
| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | MCF-7 | 1.32 | nih.gov |
| Phosphomolybdate hybrid (1) | MCF-7 | 49.79 | rsc.org |
| Phosphomolybdate hybrid (1) | A549 | 26.93 | rsc.org |
| Phosphomolybdate hybrid (1) | Hep-G2 | 42.03 | rsc.org |
Inhibition of Specific Oncogenic Pathways (e.g., EGFR, JAK2/STAT3, PI3K/mTOR)
Quinoline-based compounds have demonstrated significant potential as inhibitors of critical signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A series of new N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives has been synthesized and evaluated for their anticancer properties. nih.govresearchgate.net Among these, several compounds exhibited potent inhibition of the EGFR tyrosine kinase. nih.gov Compound 9e, in particular, showed an exceptional EGFR inhibition of 97% with an IC₅₀ value of 16.89 nM, which is more potent than the standard drug Erlotinib (IC₅₀ of 29.8 nM). nih.govresearchgate.net Other derivatives also displayed significant inhibitory activity against EGFR. nih.gov Similarly, another study identified quinolin-2(1H)-one derivatives, such as compounds 5b, 5c, and 5d, as selective inhibitors of EGFR-tyrosine kinase (EGFR-TK). nih.gov
Table 1: EGFR Inhibitory Activity of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide Derivatives A luminescent test kit was used to measure the percentage of enzyme inhibition for EGFR.
| Compound | % EGFR Inhibition | IC₅₀ (nM) |
| 9c | 95.7% | 27.9 |
| 9d | 89.8% | 30.4 |
| 9e | 97.0% | 16.89 |
| 9g | 86.8% | 52.7 |
| Erlotinib (Standard) | 96.8% | 20.8 |
| Data sourced from El Rayes et al., 2024. nih.gov |
Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) Inhibition
The JAK2/STAT3 signaling pathway is a key regulator of cell proliferation and survival, and its constitutive activation is common in many cancers. mdpi.comfrontiersin.org A series of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives has been synthesized and evaluated for cytotoxic activities. nih.gov Compounds 4f, 4d, and 4g demonstrated potent cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 6.39 to 9.3 μM. nih.gov Molecular docking studies suggest that the anti-breast cancer activity of compound 4f may stem from its good binding affinity toward JAK2 and STAT3, leading to the downregulation of these genes. nih.gov Other research has also highlighted that certain quinoline-based compounds can inhibit STAT3 phosphorylation signaling. frontiersin.org
Table 2: Cytotoxic Activity of 6-(quinolin-2-ylthio) pyridine Derivatives
| Compound | IC₅₀ vs. MCF-7 (μM) | IC₅₀ vs. A549 (μM) |
| 4d | 7.21 | 8.13 |
| 4f | 6.39 | 7.84 |
| 4g | 9.30 | 8.90 |
| Data sourced from Chem Biol Drug Des, 2021. nih.gov |
Phosphoinositide 3-kinase/Mammalian Target of Rapamycin (B549165) (PI3K/mTOR) Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in human cancers. nih.gov Novel series of quinoline derivatives have been developed as dual inhibitors of PI3K and mTOR. One such series, featuring a C-4 acrylamide (B121943) fragment on the quinoline core, showed remarkable inhibitory potency against PI3Kα, with IC₅₀ values between 0.50 and 2.03 nM. nih.govresearchgate.net A representative compound, 8i, not only inhibited PI3Kα but also other class I PI3Ks and mTOR. nih.gov Further research into 4-alkynyl-quinoline derivatives also yielded potent PI3K/mTOR dual inhibitors. oncotarget.com For instance, the compound NSC765844, an arylsulfonamide with a quinoline structure, was identified as a potential anticancer drug candidate due to its effective cytotoxic activity. frontiersin.org These findings underscore the potential of quinoline-based structures to serve as scaffolds for potent dual PI3K/mTOR inhibitors. oncotarget.com
Table 3: PI3Kα Inhibitory Activity of 4-Acrylamido-Quinoline Derivatives
| Compound | PI3Kα IC₅₀ (nM) |
| 8a | 1.15 |
| 8b | 1.45 |
| 8c | 1.05 |
| 8d | 2.03 |
| 8e | 1.18 |
| 8f | 0.84 |
| 8g | 0.93 |
| 8h | 0.98 |
| 8i | 0.50 |
| Data sourced from Frontiers in Chemistry, 2019. nih.gov |
Antitrypanosomal Activities (e.g., Quinoline Carboxamides)
Human African Trypanosomiasis (sleeping sickness), caused by parasitic protozoa of the genus Trypanosoma, remains a significant health challenge. semanticscholar.org The toxicity of current drugs and the rise of resistant strains necessitate the development of new therapeutic agents. nih.govresearchgate.net Research into new amide derivatives of 3-aminoquinoline (B160951) has revealed promising antitrypanosomal activity. nih.gov In a study of 24 newly synthesized carboxamides bearing a quinoline moiety, nine compounds showed antitrypanosomal activities comparable to the drug melarsoprol (B1676173) (IC₅₀ of 5 nM). nih.govresearchgate.net Two compounds, 11n and 11v, were identified as particularly potent agents against Trypanosoma brucei gambiense, both exhibiting an IC₅₀ of 1.0 nM. semanticscholar.orgnih.govresearchgate.net This highlights the potential of quinoline carboxamides as a promising class of compounds for developing new treatments for trypanosomiasis. plos.org
Table 4: In Vitro Antitrypanosomal Activity of Quinoline Carboxamide Derivatives
| Compound | IC₅₀ (nM) vs. T. b. gambiense |
| 11n | 1.0 |
| 11v | 1.0 |
| Melarsoprol (Standard) | 5.0 |
| Data sourced from PLOS One, 2018. semanticscholar.orgnih.govresearchgate.netplos.org |
Other Noteworthy In Vitro Biological Activities (e.g., Kv7.2/7.3 Channel Activation, Translocator Protein (TSPO) Ligand Affinity)
Kv7.2/7.3 Channel Activation
Voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.3, are crucial for regulating neuronal excitability. google.com Activators of these channels are considered potential treatments for hyperexcitability disorders like epilepsy. researchgate.net A novel quinoline derivative, GRT-X (N-[(3-fluorophenyl)-methyl]-1-(2-methoxyethyl)-4-methyl-2-oxo-(7-trifluoromethyl)-1H-quinoline-3-carboxylic acid amide), has been identified as an activator of Kv7 potassium channels. researchgate.net This compound represents a promising avenue for developing new antiepileptic therapies based on a quinoline scaffold. researchgate.net
Translocator Protein (TSPO) Ligand Affinity
The 18 kDa translocator protein (TSPO) is a biomarker for neuroinflammation, as it is upregulated in activated microglia during neuronal damage. nih.govnih.gov High-affinity ligands for TSPO are valuable as leads for developing radioligands for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net Modifications of an N-methyl-(quinolin-4-yl)oxypropanamide scaffold have led to the discovery of new high-affinity TSPO ligands. nih.gov For example, N-methyl-N-phenyl-2-[2-(pyridin-2-yl)-1,8-naphthyridin-4-yloxy]propanamide (compound 20) demonstrated high affinity for rat TSPO with a Ki value of 0.5 nM. nih.gov Another analogue, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide (compound 22a), emerged as a particularly attractive candidate for PET radioligand development, showing a Ki of 0.10 nM for rat TSPO and 1.4 nM across human TSPO genotypes. nih.govacs.org
Table 5: Binding Affinity of Quinoline Propanamide Analogues for Translocator Protein (TSPO)
| Compound | Target | Binding Affinity (Ki) |
| 20 | rat TSPO | 0.5 nM |
| 22a | rat TSPO | 0.10 nM |
| 22a | human TSPO | 1.4 nM |
| Data sourced from Journal of Medicinal Chemistry, 2014 and ACS Med Chem Lett, 2016. nih.govnih.govacs.org |
Structure Activity Relationship Sar of N Quinolin 2 Yl Propanamide Derivatives
Identification of Essential Pharmacophoric Features for Biological Potency
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For quinoline-based compounds, including N-(quinolin-2-yl)propanamide derivatives, several key pharmacophoric features have been identified as crucial for their potency.
The quinoline (B57606) ring system itself is considered a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous bioactive compounds. Its versatile structure can interact with a wide array of biological targets. Specific features that are often critical for activity include:
The Quinoline Nitrogen: The nitrogen atom within the quinoline ring is a key structural feature. Its basicity and ability to form hydrogen bonds are often crucial for the interaction of these compounds with their biological targets. nih.gov
Aromatic and Hydrophobic Regions: The fused aromatic system of the quinoline provides a significant hydrophobic surface that can engage in van der Waals and π-stacking interactions within protein binding pockets. nih.gov In some multidrug resistance (MDR) reversal agents, the presence of two aryl rings that deviate from a common plane is a requirement for activity, facilitating π-hydrogen-π interactions with the P-glycoprotein transporter. nih.gov
Hydrogen Bonding Motifs: For derivatives targeting specific enzymes like Tankyrase, a quinazolin-4(3H)-one motif (structurally related to the quinoline core) has been shown to be essential, forming three critical hydrogen bonds in the nicotinamide (B372718) binding pocket. acs.org
Flexible Linker: A flexible chain, such as the propanamide portion of the molecule, is often necessary to correctly position the key pharmacophoric groups within the binding site of the target protein, allowing for an optimal geometric fit. acs.org
These fundamental features constitute the basic framework upon which more potent and selective compounds are designed through further molecular modifications.
Influence of Substituent Nature and Position on Quinoline Ring on Activity
The type and placement of substituents on the quinoline ring have a profound impact on the pharmacological profile of this compound derivatives. Modifications to the quinoline nucleus can alter the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby modulating its biological activity.
Research has shown that:
Positional Importance: The position of substituents is critical. For instance, in certain series of anticancer compounds, substitutions at the 2 and 3-positions of the quinoline ring resulted in greater activity compared to substitutions at the 4 and 8-positions. researchgate.net
Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups, such as a nitro group or halogens, can influence the acidity (pKa) of the quinoline nitrogen, which can be critical for binding to target enzymes or receptors. researchgate.net For example, the careful addition of a fluorine atom to the benzene (B151609) portion of the quinoline ring has been shown to dramatically enhance the anticonvulsant properties of certain derivatives. nih.gov Conversely, in some synthetic pathways, electron-donating groups have been found to improve reaction yields, suggesting their influence on the reactivity of the quinoline core. nih.gov
Steric Factors: The size and bulk of substituents are also determining factors. In a series of 8-quinolinamines developed as antimalarial agents, the introduction of bulky alkyl groups at the C-2 position and alkoxy groups at the C-5 position led to compounds with superior efficacy compared to the parent drug, primaquine. acs.org
These findings underscore that strategic substitution on the quinoline ring is a key method for fine-tuning the potency and selectivity of these compounds.
Effect of Modifications to the Propanamide Chain on Biological Response
The propanamide chain in this compound derivatives is not merely a passive linker; its structure is a critical determinant of biological activity. Modifications to this chain, including its length, rigidity, and the nature of the N-substituent, can significantly alter the compound's interaction with its target.
Key findings from various studies include:
N-Alkyl Substitution: The identity of the alkyl group on the propanamide nitrogen can have a dramatic effect on potency. In a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides evaluated for anticancer activity, specific N-alkyl substituents led to compounds with potent cytotoxicity and EGFR inhibition. researchgate.netnih.govresearchgate.net This highlights the importance of the N-substituent in occupying a specific sub-pocket of the target protein.
Chain Length: The length of the acyl chain is a crucial factor for certain biological activities. In a study of 2-amino-4-quinolone derivatives designed as biofilm inhibitors, the length of the alkyl chain on the amide was found to be the most important structural factor. mdpi.com A clear relationship was observed where activity increased with chain length, with derivatives having an alkyl chain of 12 carbons or more showing the highest inhibition of biofilm formation. mdpi.com
Linker Composition: Replacing the standard propylamide linker with other chemical moieties can lead to improved properties. For example, in a series of Tankyrase inhibitors, the flexible propyl amide chain was identified as a key area for optimization. acs.org Deconstruction of the parent molecule and redesigning it with a small, urea-based linker resulted in a compound with comparable potency, demonstrating the linker's role in establishing the optimal geometry for binding. acs.org
Functional Group Conversion: The propanamide moiety can also serve as a synthetic handle to introduce entirely new functionalities. For instance, the corresponding carboxylic acid and hydrazide derived from the propanamide chain have been used as building blocks to create N-hydroxyl propanamides, oxadiazoles, and thiosemicarbazides, each with distinct biological profiles. researchgate.netnih.govresearchgate.net
Conformational and Steric Factors Governing Ligand-Target Interactions
The three-dimensional shape (conformation) and size (steric profile) of this compound derivatives are paramount in dictating how they bind to their biological targets. The interaction between a ligand and its receptor is a highly specific, lock-and-key process where shape complementarity is essential for potent activity.
Several conformational and steric factors have been identified as critical:
Conformational Flexibility: The propanamide linker often provides crucial conformational flexibility. This allows the key binding motifs of the molecule, such as the quinoline ring and other substituted moieties, to orient themselves optimally within the binding site of a protein. acs.org This adaptability enables the molecule to achieve a low-energy bound state with maximal favorable interactions.
Defined Spatial Arrangement: For some activities, a specific spatial relationship between different parts of the molecule is required. In a series of quinoline derivatives designed to reverse multidrug resistance, highly active compounds featured two aryl rings that deviated from a common plane. nih.gov Furthermore, a minimum distance of at least 5 Ångstroms between the hydrophobic quinoline core and a basic nitrogen atom was necessary for high activity, emphasizing the importance of precise spatial geometry. nih.gov
Steric Hindrance and Favorable Contacts: The size of substituents can either hinder binding (steric clash) or create new, favorable interactions. The goal of molecular design is often to introduce groups that fit snugly into available pockets on the protein surface without causing steric repulsion. Docking studies, which predict the binding of a ligand to a target, rely heavily on calculating steric and electrostatic compatibility to estimate binding affinity. researchgate.net
Understanding these steric and conformational requirements is essential for the rational design of new derivatives with improved potency and selectivity.
SAR Insights from Analogue Series (e.g., N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides)
A prominent example is the investigation of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides . A study involving a series of 20 new derivatives in this class led to significant insights into their potential as anticancer agents. researchgate.netnih.gov By varying the N-alkyl group on the propanamide chain, researchers were able to identify compounds with potent cytotoxic effects against cancer cell lines and strong inhibitory activity against Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.govresearchgate.net One particular derivative, compound 9e , emerged as a highly potent agent, demonstrating cytotoxicity comparable to the established drug doxorubicin (B1662922) and superior EGFR inhibition compared to erlotinib. researchgate.netnih.gov
Another illustrative example comes from a series of long-chain N-acyl derivatives of 2-amino-4-quinolone designed as biofilm inhibitors. mdpi.com In this study, two series of compounds were synthesized where the length of the N-acyl chain was systematically increased. The results clearly demonstrated that the length of this alkyl chain was the most critical factor for inhibiting biofilm formation in P. aeruginosa. mdpi.com Activity was found to increase with chain length, with compounds bearing a 12-carbon chain or longer exhibiting the most potent effects. mdpi.com
These analogue-based studies provide invaluable, concrete data that guides the optimization of lead compounds, allowing for the rational design of more effective therapeutic agents by modifying specific structural features.
Mechanistic Investigations of N Quinolin 2 Yl Propanamide Analogues
Molecular Binding Modes and Interaction Analysis
The interaction of N-(Quinolin-2-YL)propanamide analogues with their biological targets is often characterized by specific non-covalent interactions, including hydrogen bonding and π-stacking. These interactions are fundamental to the stability and specificity of the ligand-target complex.
Hydrogen Bonding:
Hydrogen bonds are critical for the binding of many quinoline (B57606) derivatives to their target proteins. For instance, in the inhibition of EGFR, a derivative of this compound, compound 9e, was found to form a hydrogen bond with the key amino acid Met 769. nih.govresearchgate.net This interaction is a significant contributor to its high binding affinity. Similarly, in the context of HIV-1 reverse transcriptase inhibition, docking studies of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-o-tolyl propanamide (3d) and 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)propanamide (3f) revealed that the tetrahydroisoquinoline moiety orients towards a hydrophobic pocket, facilitating interactions with surrounding residues. ias.ac.in
Another example is seen with 2-phenylamino-4-phenoxyquinoline derivatives, which interact with Lys101, His235, and Pro236 residues in HIV-1 RT through hydrogen bonding. mdpi.com Furthermore, certain quinoline-based anticancer agents form two hydrogen bonds with Cys-797 and Tyr-801 in the EGFR kinase domain. nih.gov In the case of tankyrase inhibitors, the quinazolin-4(3H)-one motif engages in three essential hydrogen bonds within the nicotinamide (B372718) pocket. acs.org
π-Stacking:
π-stacking interactions, which occur between aromatic rings, also play a vital role in the binding of these analogues. The planar quinoline ring is well-suited for such interactions. For example, 2-phenylamino-4-phenoxyquinoline derivatives exhibit π-π stacking with Tyr188, Trp229, and Tyr318 residues in HIV-1 RT. mdpi.com In some crystal structures, pairs of quinoline rings are observed to lie parallel and overlap, indicating characteristic π-π interactions. researchgate.net
Elucidation of Enzyme Inhibition Mechanisms
Analogues of this compound have been shown to inhibit a variety of enzymes implicated in different diseases. The mechanisms of inhibition are diverse and target-specific.
Reverse Transcriptase:
Several this compound analogues have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. niscpr.res.inresearchgate.net These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme approximately 10 Å from the active site. niscpr.res.inresearchgate.net This binding induces a conformational change in the enzyme, thereby inhibiting its function. niscpr.res.in For example, compounds AK1, AK2, and AK3, which are N1-(substituted pyridine-2-yl)-N3-(quinoline-2-yl) malonamide (B141969) derivatives, have shown significant RT inhibitory activity. niscpr.res.in Similarly, quinolin-2-one derivatives have demonstrated inhibitory activity against HIV-1 RT, with some compounds showing IC50 values in the micromolar range. nih.govnih.gov Docking studies have shown that these inhibitors can adopt a "butterfly-like" conformation within the NNRTI binding pocket, similar to established NNRTIs. ias.ac.in
Epidermal Growth Factor Receptor (EGFR):
EGFR is a tyrosine kinase that is often overactive in various cancers. Certain N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives have demonstrated potent EGFR inhibitory activity. nih.govresearchgate.net For instance, compound 9e exhibited a 97% inhibition of EGFR with an IC50 value of 16.89 nM. nih.govresearchgate.net Molecular docking studies suggest that this inhibition is achieved through binding to the EGFR kinase domain, with key interactions including a hydrogen bond with Met 769. nih.govresearchgate.net
DNA Gyrase:
Bacterial DNA gyrase is a crucial enzyme for DNA replication and a validated target for antibiotics. nih.govnih.govacs.org Quinoline-based compounds have been explored as inhibitors of the GyrB subunit of DNA gyrase. nih.govgoogle.com A 4-hydroxy-2-quinolone fragment was used to identify novel GyrB inhibitors, with some derivatives showing IC50 values in the sub-micromolar range. nih.gov The structure-activity relationship studies indicated that substitutions on the quinoline ring are critical for inhibitory activity. nih.gov
Lanosterol 14α-Demethylase:
Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of sterols and a target for antifungal agents. nih.govmdpi.compsu.edu While human CYP51 is generally resistant to inhibition, certain quinoline derivatives have been investigated for their potential to inhibit this enzyme. nih.gov
JAK2/STAT3:
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is implicated in the proliferation and survival of cancer cells. plos.orgnih.govresearchgate.net Some natural product-like analogues have been shown to inhibit the phosphorylation of JAK2 and STAT3 in melanoma cells, without affecting the total protein levels. plos.org This inhibition leads to the suppression of downstream anti-apoptotic proteins and induces apoptosis in cancer cells. plos.org
Table 1: Enzyme Inhibition by this compound Analogues
| Enzyme | Type of Inhibition | Key Findings | References |
|---|---|---|---|
| Reverse Transcriptase | Non-nucleoside (Allosteric) | Inhibits HIV-1 replication by inducing a conformational change in the enzyme. | niscpr.res.inresearchgate.netnih.govnih.gov |
| EGFR | Tyrosine Kinase Inhibition | Binds to the kinase domain, inhibiting its activity and downstream signaling. | nih.govresearchgate.netnih.gov |
| DNA Gyrase | GyrB Subunit Inhibition | Disrupts bacterial DNA replication, showing potential as antibacterial agents. | nih.govnih.govacs.org |
| Lanosterol 14α-Demethylase | CYP51 Inhibition | Investigated as potential antifungal agents by targeting sterol biosynthesis. | nih.govmdpi.compsu.edunih.gov |
| JAK2/STAT3 | Inhibition of Phosphorylation | Blocks the signaling pathway, leading to apoptosis in cancer cells. | plos.orgnih.govresearchgate.net |
Cellular Pathway Modulation Studies (In Vitro)
The enzymatic inhibition by this compound analogues translates into the modulation of critical cellular signaling pathways, which has been demonstrated in various in vitro studies.
Downregulation of Lumican:
While direct studies on the downregulation of lumican by this compound analogues are not extensively available in the provided context, the broader impact of quinoline derivatives on cellular pathways suggests potential indirect effects on the expression of various proteins, including those in the extracellular matrix.
PI3K/Akt/mTOR Signaling:
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govfrontiersin.orgplos.org Several quinoline derivatives have been developed as inhibitors of this pathway. nih.govfrontiersin.org For instance, a novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent dual mTORC1 and mTORC2 inhibitor. nih.gov It effectively disrupts the PI3K-Akt-mTOR-p70S6K cascade in human leukemia cells, leading to the induction of apoptosis. nih.gov Furthermore, a series of 4-acrylamido-quinoline derivatives have been designed as potent PI3K/mTOR dual inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines. frontiersin.org
Table 2: Cellular Pathway Modulation by this compound Analogues
| Pathway | Effect | Key Findings | References |
|---|---|---|---|
| PI3K/Akt/mTOR | Inhibition | Quinoline derivatives act as dual PI3K/mTOR inhibitors, disrupting cell growth and survival signals, and inducing apoptosis in cancer cells. | nih.govfrontiersin.org |
Computational Studies and in Silico Modeling
Molecular Docking Simulations for Predicting Binding Affinity and Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction patterns of small molecule ligands with protein targets.
In studies of compounds structurally related to N-(Quinolin-2-YL)propanamide, such as N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, molecular docking has been employed to evaluate their binding affinity towards specific biological targets like the epidermal growth factor receptor (EGFR). nih.gov Research has shown that certain derivatives exhibit significant binding energies, indicating a strong potential for interaction with the target protein. For instance, N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (a related compound) and similar derivatives have demonstrated high binding energies, suggesting favorable interactions within the EGFR active site. nih.gov The docking analyses revealed key interactions, such as hydrogen bonds with specific amino acid residues like Met 769, which are crucial for the stability of the ligand-protein complex. nih.gov
Table 1: Molecular Docking Data for N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide Derivatives against EGFR nih.gov
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9c) | -19.8 to -24.8 | Met 769 |
| Derivative 9d | -19.8 to -24.8 | Met 769 |
| Derivative 9e | -19.8 to -24.8 | Met 769 |
| Derivative 9g | -19.8 to -24.8 | Met 769 |
Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometric and electronic properties. For quinoline (B57606) derivatives, DFT calculations at levels like B3LYP/6-31+G(d,p) are used to optimize molecular geometry and analyze electronic characteristics. nih.gov
These analyses provide insights into:
Conformational Analysis : Determining the most stable three-dimensional shape of the molecule.
Electronic Structure : Understanding the distribution of electrons within the molecule. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ekb.eg A smaller energy gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are key to understanding intermolecular interactions. nih.gov
Global Reactivity Descriptors : Parameters such as hardness, softness, ionization potential, and electron affinity are calculated to quantify the molecule's stability and reactivity. ekb.eg
Table 2: Typical Parameters Investigated in DFT Studies of Quinoline Derivatives ekb.egnih.gov
| Parameter | Significance |
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Dipole Moment | Measures the polarity of the molecule. |
| Polarizability | Describes the response of the electron cloud to an electric field. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |
In Silico Prediction of Pharmacokinetic Parameters
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. elsevierpure.com
The absorption of a drug is influenced by fundamental physicochemical properties like aqueous solubility and permeability. nih.gov In silico models predict these properties based on the molecular structure.
Aqueous Solubility (LogS) : This parameter affects how well a compound dissolves in the digestive tract. It is a critical factor for oral bioavailability. nih.gov
Caco-2 Permeability : The Caco-2 cell line is used as an in vitro model of the human intestinal epithelium. High Caco-2 permeability suggests good potential for absorption across the gut wall. nih.gov Predictive models for quinoline derivatives often show favorable absorption profiles. nih.gov
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that utilizes efflux transporters, such as P-glycoprotein (P-gp), to prevent many substances from entering the brain. nih.gov In silico models can predict a compound's potential to permeate the BBB. Quinoline-based structures, such as quinidine, are known to interact with P-gp, which can influence their CNS distribution. nih.gov Assessing whether this compound is a substrate or inhibitor of such transporters is key to predicting its brain penetration.
The cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast majority of drugs. mdpi.comnih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions. nih.gov Therefore, predicting the potential of a new compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a standard part of in silico safety profiling. mdpi.com Quinoline-containing compounds are often evaluated for their interactions with CYP450 enzymes. nih.gov Predictive models analyze the molecule's structure to flag potential liabilities, guiding further optimization to mitigate this risk. nih.gov
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. frontiersin.org
For quinoline derivatives, MD simulations have been used to confirm the stability of their binding to targets like Leishmania N-myristoyltransferase. frontiersin.org These simulations can reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds. The analysis of root-mean-square deviation (RMSD) of the ligand and protein backbone helps to assess the conformational stability of the complex. Stable hydrogen bonds and hydrophobic interactions throughout the simulation provide strong evidence that the compound forms a stable and lasting complex with its target, reinforcing the findings from molecular docking. frontiersin.org
Virtual Screening and Lead Optimization Strategies
Computational techniques play a pivotal role in modern drug discovery by accelerating the identification and refinement of potential drug candidates. Virtual screening and lead optimization are two key stages where in silico modeling is applied to efficiently screen large libraries of compounds and to enhance the therapeutic properties of a promising lead molecule, such as this compound. These processes are iterative, involving a cycle of design, testing, and analysis to develop a compound with improved efficacy, selectivity, and pharmacokinetic properties.
Virtual screening allows for the rapid assessment of numerous compounds, significantly reducing the time and cost associated with experimental testing. Structure-based virtual screening (SBVS) is a prominent method that relies on the three-dimensional structure of the biological target, which is often a protein. In a hypothetical scenario involving this compound as a lead compound, SBVS would be employed to screen libraries of similar quinoline derivatives to identify molecules with a higher predicted binding affinity to the target receptor. This process involves molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Following the identification of initial "hits" from virtual screening, lead optimization strategies are employed to refine the chemical structure of a compound like this compound to improve its drug-like properties. The primary goal is to enhance potency and selectivity for the target while minimizing potential side effects and improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Key strategies in lead optimization that could be applied to this compound include:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the functional groups of the lead compound to understand their impact on biological activity. For this compound, this could involve altering the propanamide side chain or substituting various positions on the quinoline ring to identify key interactions with the target.
Bioisosteric Replacement: This technique involves substituting a functional group with a chemically similar group to improve biological activity or pharmacokinetic properties. For instance, the amide group in this compound could be replaced with other functional groups to enhance metabolic stability.
Scaffold Hopping: This strategy involves changing the core structure (scaffold) of the molecule while retaining essential functionalities. This can lead to the discovery of novel compound classes with improved attributes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models can predict the activity of newly designed analogs of this compound before they are synthesized.
The optimization process is a multi-parameter challenge, often managed using computational models to predict compound behavior and high-throughput screening to test new derivatives rapidly. The ultimate aim is to produce a preclinical candidate with a well-characterized profile, including its interaction at the atomic level with its target, metabolic stability, and pharmacokinetic parameters.
To illustrate the type of data generated during a hypothetical virtual screening and lead optimization study of this compound analogs, the following interactive table presents fictional data. This data does not represent the results of actual experiments but serves as an example of how such findings would be organized.
| Compound ID | Modification on this compound Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted Metabolic Stability (t½ in min) |
| Lead-001 | This compound (Parent Compound) | -7.5 | 45 |
| Analog-002 | Methyl substitution at position 4 of quinoline ring | -8.2 | 55 |
| Analog-003 | Fluoro substitution at position 6 of quinoline ring | -7.8 | 65 |
| Analog-004 | Replacement of propanamide with butanamide | -7.3 | 40 |
| Analog-005 | Bioisosteric replacement of amide with ester | -6.9 | 30 |
Derivatization Strategies and Analogue Development
Synthetic Modification of the Quinoline (B57606) Heterocycle
The quinoline ring is a privileged scaffold in drug discovery, and its modification is a primary strategy for generating structural diversity. Synthetic approaches allow for the introduction of a wide array of substituents at various positions on the quinoline nucleus, which can significantly influence the molecule's biological activity.
Research has demonstrated the synthesis of diverse quinoline derivatives from precursors like N-aryl-acetamides. For instance, the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on substituted N-phenylacetamides can yield 2-chloro-3-formylquinolines. These intermediates can then be further modified. For example, 6-methoxy and 6-fluoro substituents have been incorporated into the quinoline ring, with a 6-fluoro group, in particular, noted for potentially facilitating the flow of electrons through polarization of the quinoline ring's electron density. neliti.comacs.org
Furthermore, multicomponent reactions and metal-catalyzed cyclizations, such as the Friedländer synthesis, provide efficient routes to functionalized quinolines. researchgate.netnih.gov These methods allow for the assembly of complex quinoline systems with substituents at positions 2, 3, and 4, as well as on the benzo part of the ring system. Such modifications can alter the compound's steric and electronic properties, which are critical for its interaction with biological targets.
Chemical Modifications at the Propanamide Moiety (e.g., N-Hydroxyl Propanamides, Oxadiazoles, Thiosemicarbazides)
The propanamide side chain of N-(quinolin-2-yl)propanamide offers a rich site for chemical modification to generate a variety of functional analogues. Key intermediates, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid and its corresponding hydrazide, serve as versatile building blocks for these transformations. acs.orgresearchgate.net
One significant modification involves the synthesis of N-hydroxyl propanamides . For example, reacting methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with hydroxylamine (B1172632) hydrochloride in the presence of potassium hydroxide (B78521) yields N-hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide. acs.org
The propanhydrazide intermediate, 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, is particularly useful for generating heterocyclic derivatives. acs.orgnih.gov Reaction of this hydrazide with:
Triethyl orthoformate or carbon disulfide leads to the formation of 1,3,4-oxadiazole (B1194373) rings attached to the propanoyl linker. acs.org
Aryl isothiocyanates results in the synthesis of thiosemicarbazide (B42300) derivatives. acs.orgacs.org For instance, reacting the hydrazide with p-tolyl isothiocyanate yields 1-{3-[2-oxoquinolin-1(2H)-yl]propanoyl}-4-(4-tolyl)thiosemicarbazide. acs.org
These modifications introduce new hydrogen bonding donors and acceptors, alter the lipophilicity, and can introduce new pharmacophoric features, which may lead to novel biological activities. acs.org
| Parent Moiety | Reactant | Resulting Derivative Class | Specific Example Compound |
|---|---|---|---|
| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydroxylamine Hydrochloride | N-Hydroxyl Propanamide | N-hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide acs.org |
| 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Triethyl Orthoformate | Oxadiazole | 1-[2-(1,3,4-Oxadiazol-2-yl)ethyl]quinolin-2(1H)-one acs.org |
| 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Carbon Disulfide | Oxadiazole (Thione) | 1-[2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one acs.org |
| 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | p-Tolyl Isothiocyanate | Thiosemicarbazide | 1-{3-[2-Oxoquinolin-1(2H)-yl]propanoyl}-4-(4-tolyl)thiosemicarbazide acs.org |
Conjugation and Hybridization Approaches with Other Pharmacophores
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy to develop multifunctional ligands with potentially improved activity or a dual mode of action. researchgate.netnih.gov The this compound scaffold is well-suited for such approaches.
Reviews on medicinal chemistry highlight the successful strategy of creating quinoline-1,3,4-oxadiazole hybrids . benthamdirect.comnih.govresearchgate.net These hybrids are synthesized by linking the quinoline moiety, often through a linker originating from the propanamide chain, to a 1,3,4-oxadiazole ring. This strategy aims to combine the biological activities associated with both heterocyclic systems. nih.gov For example, a series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized and evaluated as telomerase inhibitors. nih.govmdpi.com
Similarly, quinoline-thiosemicarbazide derivatives represent another class of hybrid molecules. nih.govacs.org These are typically synthesized by reacting a quinoline carbohydrazide (B1668358) with various isothiocyanates. nih.govtandfonline.com The resulting thiosemicarbazide can be further cyclized to form other heterocyclic systems like triazoles or thiadiazoles, expanding the chemical diversity. tandfonline.com This hybridization can lead to compounds with a broad spectrum of antimicrobial activities. nih.gov
| Hybrid Class | Pharmacophores Conjugated | Synthetic Strategy Example | Potential Biological Target/Activity |
|---|---|---|---|
| Quinoline-Oxadiazole benthamdirect.comnih.govresearchgate.net | Quinoline and 1,3,4-Oxadiazole | Reaction of quinoline carbohydrazide with reagents to form the oxadiazole ring. derpharmachemica.com | Anticancer, Antimicrobial researchgate.netderpharmachemica.comrsc.org |
| Quinoline-Thiosemicarbazide nih.govacs.org | Quinoline and Thiosemicarbazide | Reaction of quinoline carbohydrazide with isothiocyanates. nih.govtandfonline.com | Antitubercular, Antibacterial, Antifungal nih.govacs.org |
| Quinoline-Thiazole acs.org | Quinoline and Thiazole (B1198619) | Condensation of quinoline carbaldehyde with thiazole-containing hydrazines. acs.org | Antimicrobial acs.org |
| Quinoline-Benzimidazole researchgate.net | Quinoline and Benzimidazole | Multi-step synthesis incorporating both moieties. researchgate.net | Anticonvulsant researchgate.net |
Development of this compound-based Chemical Probes
The this compound scaffold can be adapted to create chemical probes for studying biological systems. These probes are essential tools for target identification, validation, and imaging. This involves incorporating reporter groups, such as radioisotopes for Positron Emission Tomography (PET) or fluorescent tags, into the molecule.
The development of quinoline-based PET radioligands has been a focus of recent research. For instance, quinoline derivatives have been structurally modified to create probes for imaging phosphodiesterase 5 (PDE5) and Fibroblast Activation Protein (FAP). researchgate.netnih.govmdpi.com This is often achieved by introducing a radioisotope like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) onto the quinoline scaffold or a suitable substituent. mdpi.commdpi.com For example, a fluoroethoxymethyl derivative of a quinoline-based compound was developed as a PET tracer for PDE5. mdpi.com
| Probe Type | Reporter/Tag | Biological Target | Example Scaffold/Derivative Class |
|---|---|---|---|
| PET Radioligand researchgate.netmdpi.com | Fluorine-18 (¹⁸F) | Phosphodiesterase 5 (PDE5) | Fluoroethoxymethyl quinoline derivative mdpi.com |
| PET Radioligand nih.gov | Gallium-68 (⁶⁸Ga) | Fibroblast Activation Protein (FAP) | Quinoline-based FAP inhibitors (FAPIs) nih.gov |
| PET Radioligand mdpi.com | Carbon-11 (¹¹C) | Bromodomain and Extra-Terminal (BET) proteins | [¹¹C]YL10, a quinoline-based probe mdpi.com |
| Inhibitory Chemical Probe nih.gov | None (activity-based) | ATG4B Cysteine Protease | Styrylquinoline (LV-320) nih.gov |
Compound Name Reference Table
| Abbreviated/Systematic Name | Full Chemical Name |
|---|---|
| N-hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide | N-hydroxy-3-(2-oxo-1,2-dihydroquinolin-1-yl)propanamide |
| 1-[2-(1,3,4-Oxadiazol-2-yl)ethyl]quinolin-2(1H)-one | 1-(2-(1,3,4-oxadiazol-2-yl)ethyl)quinolin-2(1H)-one |
| 1-{3-[2-Oxoquinolin-1(2H)-yl]propanoyl}-4-(4-tolyl)thiosemicarbazide | 1-(3-(2-oxo-1,2-dihydroquinolin-1-yl)propanoyl)-4-(p-tolyl)thiosemicarbazide |
| LV-320 | A specific styrylquinoline derivative nih.gov |
| FAPI-04 | A specific quinoline-based FAP inhibitor nih.gov |
Future Research Directions and Academic Prospects
Advancements in Novel Synthetic Pathways for N-(Quinolin-2-YL)propanamide Derivatives
The development of efficient and diverse synthetic routes is crucial for expanding the chemical space of this compound derivatives and enabling extensive structure-activity relationship (SAR) studies. Future research is poised to move beyond classical methods towards more advanced and chemoselective strategies.
A significant area of advancement involves the chemoselective reaction of quinolin-2-one with acrylic acid derivatives. acs.orgacs.orgresearchgate.net This approach, often a Michael addition, selectively yields N-substituted quinolin-2-ones rather than O-substituted isomers. researchgate.net The resulting propanoic acid or ester intermediates serve as versatile building blocks. acs.orgnih.gov These intermediates can be converted into a wide array of propanamide derivatives through various amide coupling techniques. acs.orgnih.gov For instance, the use of dicyclohexyl carbodiimide (B86325) (DCC) or the generation of an azide (B81097) intermediate followed by reaction with amines provides reliable pathways to N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. acs.orgresearchgate.netnih.gov
Another promising direction is the direct activation of the carboxylic acid group in quinoline-propanoic acid precursors. thepharmajournal.com Reagents like thionyl chloride have been successfully used to activate the acid for subsequent amidation, offering high yields. thepharmajournal.com Furthermore, for substrates containing electron-withdrawing groups in the alkyl chain, direct aminolysis of the corresponding esters under thermolysis conditions presents an alternative, atom-economical route. thepharmajournal.com
Future explorations will likely focus on one-pot reactions, multi-component strategies, and the use of novel coupling reagents and catalysts, including enzymatic approaches, to enhance efficiency, yield, and structural diversity. thepharmajournal.commdpi.com The adaptation of synthetic routes developed for analogous heterocyclic systems, such as quinoxalines, could also provide new avenues for synthesizing novel this compound derivatives. mdpi.comresearchgate.net
Table 1: Overview of Synthetic Strategies for this compound Derivatives
| Starting Material | Key Reaction/Strategy | Intermediate/Product Type | Key Reagents | Reference |
| Quinolin-2-one | Michael Addition | 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid/ester | Acrylic acid derivatives, K₂CO₃ | acs.orgacs.org |
| 3-[2-oxoquinolin-1(2H)-yl]propanoic acid | Amide Coupling (Azide Method) | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | NaNO₂/HCl, Alkyl amines | acs.orgresearchgate.net |
| 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acids | Carboxylic Acid Activation | Amides of quinoline (B57606) propanoic acid | Thionyl chloride (SOCl₂), DCC | thepharmajournal.com |
| Ethyl 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate | Direct Aminolysis | Amides of quinoline propanoic acid | Amines, Heat/DMF | thepharmajournal.com |
| Quinoline | Alkylation & Acylation | N-(2-quinolin-8-ylethyl)propanamide | 2-bromoethylamine, Propionyl chloride |
Exploration of Undiscovered Biological Targets and Mechanisms (In Vitro)
While initial studies have identified promising biological activities, the full therapeutic potential of this compound derivatives remains largely untapped. A significant body of research has demonstrated the potent cytotoxicity of certain derivatives against cancer cell lines, with the Epidermal Growth Factor Receptor (EGFR) being a key molecular target. acs.orgresearchgate.netnih.gov For example, a specific N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (compound 9e) exhibited an IC₅₀ value of 1.32 μM against the MCF-7 breast cancer cell line and potently inhibited EGFR with an IC₅₀ of 16.89 nM. acs.orgnih.gov
Future in vitro research should aim to explore targets beyond EGFR. The quinoline nucleus is known to interact with a wide range of biomolecules, suggesting that its propanamide derivatives could modulate various biological pathways. thepharmajournal.comontosight.ai Potential areas of investigation include:
Other Kinase Families: Given the success with EGFR, screening against a broader panel of kinases is a logical next step. Many quinoline-based compounds are known kinase inhibitors. acs.orgresearchgate.net
The Hedgehog Signaling Pathway: A series of 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamides were identified as novel antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog pathway implicated in various cancers. nih.gov
Bacterial Quorum Sensing: Long-chain amide derivatives of 2-amino-4-quinolone, structurally related to this compound, have been shown to inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov This suggests they may interfere with quorum sensing systems, presenting a novel anti-virulence strategy. nih.gov
Enzyme Inhibition: Derivatives such as quinolin-2-one thiosemicarbazides have demonstrated potent urease inhibitory activity, a target relevant for treating infections by pathogens like Proteus mirabilis. nih.gov Computer-aided predictions also suggest that some quinolin-4-one amides may act as inhibitors of oxidative enzymes. thepharmajournal.com
DNA Intercalation: The planar quinoline ring is capable of intercalating with DNA, disrupting its structure and function, a mechanism relevant to anticancer activity.
Systematic screening of diverse libraries of this compound derivatives against these and other novel targets will be crucial for uncovering new therapeutic applications.
Table 2: Potential Biological Targets for this compound Derivatives
| Derivative Class | Potential Biological Target | Therapeutic Area | Reference |
| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | Epidermal Growth Factor Receptor (EGFR) | Oncology | acs.orgresearchgate.net |
| 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamides | Smoothened (Smo) Receptor | Oncology | nih.gov |
| N-Methyl-(2-arylquinolin-4-yl)oxypropanamides | Translocator Protein (TSPO) | Neuroinflammation, Diagnostics | acs.orgresearchgate.net |
| Long chain amide derivatives of 2-amino-4-quinolone | Quorum Sensing Proteins (e.g., LasR) | Infectious Disease (Anti-virulence) | nih.gov |
| Quinolin-2-one thiosemicarbazides | Urease | Infectious Disease | nih.gov |
| General Quinoline Derivatives | DNA | Oncology |
Integration of Advanced Computational Design in Drug Discovery Initiatives
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. Their integration into the research and development of this compound derivatives can streamline the design process, predict biological activities, and provide insights into molecular mechanisms.
In silico approaches are already being applied successfully to this class of compounds. Molecular docking studies have been instrumental in understanding the binding interactions between propanamide derivatives and their targets. For instance, the binding mode of a potent EGFR inhibitor was elucidated, showing key hydrogen bond interactions with the amino acid Met 769 in the active site. acs.orgresearchgate.net Similar docking studies have been used to predict the binding of derivatives to the HIV-1 reverse transcriptase enzyme and the urease active site. nih.govniscpr.res.in
Beyond simple docking, future initiatives will benefit from a more profound integration of advanced computational methods:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more accurate assessment of binding stability and conformational changes. This has been applied to study the interaction of quinolone derivatives with quorum sensing proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR analyses, such as Rapid Overlay of Chemical Structures (ROCS), can help identify the key structural features responsible for biological activity, guiding the design of more potent compounds. nih.gov
Pharmacokinetic Prediction (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.net This allows for the early-stage filtering of candidates with poor drug-like properties, saving time and resources. researchgate.net
De Novo Design: Advanced algorithms can design novel molecular structures from scratch, tailored to fit the binding site of a specific target, opening the door to entirely new this compound scaffolds. ethz.ch
By combining these computational strategies, researchers can create a feedback loop where in silico predictions guide synthetic efforts, and experimental results are used to refine computational models, leading to a more efficient and rational drug design process. nih.gov
Applications in Chemical Biology Research and Tool Development
Beyond their direct therapeutic potential, this compound derivatives are valuable scaffolds for the development of chemical probes and research tools to investigate biological processes. Their tunable properties allow for the incorporation of reporter groups or reactive moieties to create specialized molecular tools.
A prime example is the development of ligands for Positron Emission Tomography (PET) imaging. Researchers have successfully designed N-methyl-(2-arylquinolin-4-yl)oxypropanamides as high-affinity ligands for the translocator protein (TSPO), an important biomarker for neuroinflammation. acs.orgresearchgate.net These compounds were specifically designed to retain an N-methyl group as a site for radiolabeling with carbon-11 (B1219553), transforming a potential therapeutic scaffold into a diagnostic imaging agent. acs.org One such derivative, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide, demonstrated high affinity for TSPO and suitable properties for development as a PET radioligand. acs.orgresearchgate.net
Future applications in chemical biology could include:
Fluorescent Probes: By conjugating a fluorophore to a derivative with high affinity and selectivity for a specific target (e.g., EGFR or Smo), researchers can create probes to visualize the localization and dynamics of these proteins in living cells.
Affinity-Based Probes: Incorporating a photo-crosslinking group or a bio-orthogonal handle (like an alkyne or azide) can create probes for "tagging" and identifying unknown binding partners of the quinoline propanamide scaffold.
Targeted Degraders: The scaffold could be developed into one part of a Proteolysis-Targeting Chimera (PROTAC), where the quinoline propanamide moiety binds to a protein of interest, and another part recruits an E3 ubiquitin ligase to induce the degradation of the target protein.
The development of such tools based on the this compound structure will not only advance our understanding of fundamental biology but also help validate new drug targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(Quinolin-2-YL)propanamide, and what reaction conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves coupling quinolin-2-amine with propanoyl chloride derivatives under anhydrous conditions. Key steps include:
- Using anhydrous dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts .
- Maintaining temperatures between 0–25°C to control reaction exothermicity and minimize side reactions .
- Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the amide bond formation and quinoline ring substitution patterns. Key signals include δ 8.3–8.6 ppm (quinoline protons) and δ 2.1–2.4 ppm (propanamide methyl groups) .
- LC-MS : Validates molecular weight (e.g., M+H+ peaks at ~231–439 Da, depending on substituents) and purity .
- FT-IR : Identifies carbonyl stretching vibrations (~1650–1680 cm) and N-H bending (~1550 cm) .
Q. How can researchers access reliable structural data for this compound?
- Methodology :
- Use PubChem (CID: refer to specific entries) for canonical SMILES, InChIKey, and 3D conformational data .
- Cross-reference synthetic intermediates (e.g., 5-bromo-N-(quinolin-2-yl)pentanamide) with spectral libraries in publications for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Perform dose-response assays across multiple cell lines to differentiate compound-specific effects from cell-type variability .
- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Compare in vitro pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) to contextualize discrepancies in potency .
Q. How can reaction conditions be optimized to synthesize novel this compound analogs with improved bioactivity?
- Methodology :
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to enhance acylation efficiency .
- Use Design of Experiments (DoE) to evaluate interactions between temperature, stoichiometry, and reaction time on yield .
- Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the quinoline 4-position to modulate electronic effects and improve target selectivity .
Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?
- Methodology :
- Conduct RNA-seq or proteomic profiling to identify downstream signaling pathways (e.g., NF-κB or JAK/STAT inhibition) .
- Use molecular docking simulations to predict interactions with inflammatory mediators like cyclooxygenase-2 (COX-2) .
- Validate findings with siRNA knockdowns or CRISPR-edited cell lines to confirm pathway involvement .
Q. How do steric and electronic properties of substituents influence the compound’s pharmacokinetic profile?
- Methodology :
- Correlate logP values (calculated via HPLC) with membrane permeability using Caco-2 cell assays .
- Modify the propanamide chain length (e.g., pentanamide vs. propanamide) to balance solubility and bioavailability .
- Assess metabolic stability via cytochrome P450 inhibition assays to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
